molecular formula C6H2BrFN2S B595513 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole CAS No. 1242336-51-1

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B595513
CAS No.: 1242336-51-1
M. Wt: 233.058
InChI Key: ASAVGHCROROMLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Chemistry: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and photovoltaic materials .

Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Comparison with Similar Compounds

  • 5-Bromo-2,1,3-benzothiadiazole
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Comparison: Compared to other similar compounds, 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole offers unique advantages due to the presence of both bromine and fluorine atoms. These substituents enhance its reactivity and electronic properties, making it more versatile in various applications .

Properties

IUPAC Name

5-bromo-6-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAVGHCROROMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681982
Record name 5-Bromo-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-51-1
Record name 5-Bromo-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-5-fluorobenzene-1,2-diamine (500 mg, 2.4 mmol) was dissolved in 20 mL chloroform, treated in portions with thionyl chloride (580 mg, 4.9 mmol) and heated to reflux for 20 h. After cooling the mixture was diluted with 60 mL ethyl acetate, washed with 15 mL water, 15 mL saturated NaCl, dried (Na2SO4) and concentrated under vacuum. The material was chromatographed on silica with a 0-30% ethyl acetate-hexane gradient to give the title compound as a white solid (425 mg, 76%): mp 79-82° C.; 1H NMR (400 MHz, CDCl3) δ 8.33 (d, J=6.7 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −102.91; EIMS m/z 232.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
76%

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